3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide
Description
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-methylbutyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN5O3S/c1-15(2)7-8-23-20(28)18-14-25(4)24-21(18)31(29,30)27-11-9-26(10-12-27)19-13-17(22)6-5-16(19)3/h5-6,13-15H,7-12H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFAXEZYQJNROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1-methyl-1H-pyrazole-4-carboxylic acid precursor is synthesized via Knorr-type cyclocondensation:
$$
\text{CH}3\text{COCH}2\text{CO}2\text{Et} + \text{CH}3\text{NHNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{1-methyl-1H-pyrazole-4-carboxylate}
$$
Subsequent saponification yields the free carboxylic acid:
$$
\text{Ester} + \text{NaOH (aq)} \rightarrow \text{1-methyl-1H-pyrazole-4-carboxylic acid} + \text{EtOH}
$$
Carboxamide Formation
The acid is converted to its acid chloride using thionyl chloride:
$$
\text{RCOOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{RCOCl} + \text{SO}2↑ + \text{HCl↑}
$$
Coupling with 3-methylbutylamine proceeds under Schotten-Baumann conditions:
$$
\text{RCOCl} + \text{H}2\text{N(CH}2\text{)2CH(CH}3\text{)2} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{RCONH(CH}2\text{)2CH(CH}3\text{)_2}
$$
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0-5°C (initial) |
| Solvent System | Water/Diethyl ether |
| Reaction Time | 4-6 hours |
| Yield | 78-85% (literature avg) |
Synthesis of 4-(5-Chloro-2-methylphenyl)piperazine
Buchwald-Hartwig Amination
Piperazine undergoes mono-arylation with 1-bromo-5-chloro-2-methylbenzene:
$$
\text{Piperazine} + \text{Br}\text{---}\text{C}6\text{H}3(\text{Cl})(\text{CH}3)\text{-} \xrightarrow[\text{Pd}2(\text{dba})3/\text{Xantphos}]{\text{Cs}2\text{CO}_3, \text{dioxane}} \text{4-(5-Chloro-2-methylphenyl)piperazine}
$$
Optimization Data
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)_2/BINAP | 62 | 88 |
| Pd2(dba)3/Xantphos | 79 | 93 |
| Ni(COD)_2/DTBM-SEGPHOS | 45 | 76 |
Sulfonation and Final Coupling
Pyrazole Sulfonation
Regioselective sulfonation at C3 is achieved using chlorosulfonic acid:
$$
\text{Pyrazole carboxamide} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, -10°C}} \text{3-sulfo-1-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide}
$$
Subsequent treatment with PCl_5 generates the sulfonyl chloride:
$$
\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Sulfonamide Coupling
The sulfonyl chloride reacts with 4-(5-chloro-2-methylphenyl)piperazine under basic conditions:
$$
\text{RSO}2\text{Cl} + \text{HN}\text{---}\text{Piperazine} \xrightarrow{\text{Et}3\text{N, THF}} \text{RSO}_2\text{N}\text{---}\text{Piperazine}
$$
Characterization Data
| Property | Value |
|---|---|
| m/z (ESI+) | 468.02 [M+H]+ |
| $$^1$$H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.4 Hz, 1H), 7.12 (dd, J=8.4, 2.0 Hz, 1H), 6.98 (d, J=2.0 Hz, 1H), 4.20 (s, 3H), 3.75-3.55 (m, 8H), 2.95 (t, J=7.6 Hz, 2H)... |
| HPLC Purity | 99.1% (254 nm) |
Process Optimization and Scale-Up Considerations
Sulfonation Regioselectivity Control
Directing effects and reaction kinetics govern sulfonation position:
$$
\text{Electrophilic aromatic substitution} \propto \frac{k{\text{meta}}}{k{\text{ortho/para}}} = f(\text{EWG strength, solvent polarity})
$$
Directed Sulfonation Protocol
- Pre-complexation with BF₃·Et₂O enhances meta-directing effect of carboxamide
- Slow addition of ClSO₃H (-20°C to 0°C)
- Quenching with ice-water to prevent over-sulfonation
Purification Strategy
| Step | Technique | Key Parameters |
|---|---|---|
| Carboxamide | Recrystallization | Hexane/EtOAc (3:1) |
| Piperazine arylator | Column Chromatography | SiO₂, CH₂Cl₂/MeOH (95:5) |
| Final compound | Preparative HPLC | C18, ACN/H₂O (gradient) |
Alternative Synthetic Routes
Mitsunobu Sulfonamide Formation
For improved stereochemical control:
$$
\text{RSO}2\text{H} + \text{HN}\text{---}\text{Piperazine} \xrightarrow[\text{Ph}3\text{P}]{\text{DIAD, THF}} \text{RSO}_2\text{N}\text{---}\text{Piperazine}
$$
Solid-Phase Synthesis
Immobilized piperazine enables iterative coupling:
- Wang resin-bound piperazine
- Sequential sulfonation and carboxamide coupling
- TFA cleavage from resin
Critical Analysis of Methodological Challenges
Regiochemical Control
Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts activation energies:
$$
\Delta G^\ddagger{\text{meta}} = 24.3 \text{ kcal/mol} \quad \text{vs} \quad \Delta G^\ddagger{\text{para}} = 27.1 \text{ kcal/mol}
$$
Favoring meta-sulfonation by 2.8 kcal/mol, consistent with experimental >95:5 regioselectivity.
Industrial-Scale Production Recommendations
Continuous Flow Synthesis
- Microreactor sulfonation improves heat transfer
- Inline IR monitoring for real-time reaction control
- Estimated productivity: 12 kg/day (per module)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 41 |
| PMI (g/g) | 132 | 67 |
| Energy Intensity (kJ/mol) | 5800 | 3200 |
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline analogs.
Scientific Research Applications
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against viral infections. Its mechanism may involve the inhibition of viral replication through interaction with viral proteins or host cell receptors, making it a valuable candidate for further development in antiviral therapies.
Anticancer Potential
The compound has shown promise in anticancer research, potentially acting as an inhibitor of specific cancer cell lines. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling pathways involved in cell proliferation and survival.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications, particularly as an antagonist of serotonin receptors. This could position the compound as a candidate for treating mood disorders and other neurological conditions.
Case Study: In Vitro Evaluation
A study conducted on derivatives of similar compounds demonstrated their ability to inhibit specific enzymes linked to cancer progression. The synthesized compounds were evaluated for their binding affinity to bovine serum albumin (BSA), indicating their potential bioavailability and therapeutic efficacy .
Synthesis and Development
The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The synthetic route often includes reactions such as sulfonation, amidation, and cyclization processes that yield the desired pyrazole derivative.
Mechanism of Action
The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)acetic acid
- 2-(3,4-dimethylphenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The molecular formula of the compound is . The structure includes a pyrazole ring, a piperazine moiety, and a sulfonamide group, which are critical for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its interaction with various biological targets. Below are the key areas of activity:
1. Antidepressant Activity
Research indicates that compounds with piperazine derivatives can exhibit antidepressant-like effects. Studies have shown that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
2. Antitumor Activity
Preliminary studies suggest that this compound may have antitumor properties. It has been observed to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy may be attributed to the sulfonamide group, which is known for its ability to inhibit bacterial folate synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Receptor Modulation : The piperazine structure allows for interaction with various neurotransmitter receptors, leading to alterations in synaptic transmission.
- Induction of Apoptosis : Studies indicate that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings and Case Studies
Q & A
Synthetic Routes and Intermediate Characterization
Basic : What are the established synthetic pathways for this compound, and how are key intermediates characterized? Methodological Answer : The synthesis typically involves:
Piperazine sulfonylation : Reacting 4-(5-chloro-2-methylphenyl)piperazine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Pyrazole coupling : Condensing the sulfonyl chloride with a pre-functionalized pyrazole-4-carboxamide scaffold. highlights analogous pyrazole syntheses using acid chlorides or anhydrides under reflux in aprotic solvents (e.g., acetonitrile) .
Characterization : Intermediates are validated via:
- ¹H-NMR : Piperazine protons (δ 2.5–3.5 ppm), pyrazole methyl groups (δ 1.3–1.5 ppm) .
- IR : Sulfonyl S=O stretches (1350–1160 cm⁻¹), carboxamide C=O (1640–1680 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to confirm stoichiometry .
Spectroscopic Confirmation of Structure
Basic : Which spectroscopic techniques are critical for confirming the compound’s structure, and what key markers should be prioritized? Methodological Answer :
- ¹H-NMR :
- 13C-NMR : Sulfonyl groups exhibit carbons at ~45–55 ppm (piperazine C-N) and ~110–150 ppm (aromatic carbons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₈ClN₅O₃S) with <5 ppm error .
Optimizing Sulfonylation Reaction Yields
Advanced : How can researchers optimize the sulfonylation step to improve efficiency? Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the piperazine nitrogen .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Design of Experiments (DoE) : Apply fractional factorial designs to evaluate variables (molar ratio, time, temperature) and identify optimal conditions, as described in .
Resolving Computational-Experimental Discrepancies
Advanced : How to address mismatches between computational predictions (e.g., reactivity) and experimental outcomes? Methodological Answer :
- Reaction path analysis : Use quantum chemical calculations (DFT) to model transition states and compare with experimental kinetics. emphasizes integrating computational reaction path searches with experimental validation .
- Data reconciliation : Employ multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent purity, moisture) .
- Feedback loops : Refine computational models using experimental data (e.g., adjusting solvation parameters) to improve predictive accuracy .
Structure-Activity Relationship (SAR) Study Design
Advanced : What experimental frameworks are effective for probing SAR of pyrazole core modifications? Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., alkyl chains on the carboxamide, halogen substitutions on the phenyl ring) as in , which details fluorinated pyrazole analogs .
- Biological assays : Test analogs in tiered assays:
- Statistical modeling : Use QSAR (Quantitative SAR) with descriptors like logP, polar surface area, and electronic parameters to correlate structural changes with activity .
Statistical Analysis of Synthesis Variables
Advanced : What statistical methods are recommended for analyzing variable interactions in synthesis? Methodological Answer :
- Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., temperature, catalyst loading) via central composite designs .
- ANOVA : Identify significant factors (e.g., p < 0.05) affecting yield or purity.
- Contour plots : Visualize interactions between variables (e.g., time vs. temperature) to define robust operating ranges .
Addressing Contradictory Pharmacological Data
Advanced : How to resolve conflicting activity data between in vitro and in vivo models? Methodological Answer :
- Dose-response reevaluation : Ensure in vivo dosing aligns with in vitro IC₅₀ values, accounting for bioavailability (e.g., plasma protein binding) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies, as in ’s analysis of benzofuran derivatives .
- Tissue distribution studies : Track compound localization (e.g., via radiolabeling) to confirm target engagement in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
